Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy-
CAS No.: 819075-22-4
Cat. No.: VC16794225
Molecular Formula: C15H12ClFO3
Molecular Weight: 294.70 g/mol
* For research use only. Not for human or veterinary use.
![Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy- - 819075-22-4](/images/structure/VC16794225.png)
Specification
CAS No. | 819075-22-4 |
---|---|
Molecular Formula | C15H12ClFO3 |
Molecular Weight | 294.70 g/mol |
IUPAC Name | 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxybenzaldehyde |
Standard InChI | InChI=1S/C15H12ClFO3/c1-19-15-7-11(6-5-10(15)8-18)20-9-12-13(16)3-2-4-14(12)17/h2-8H,9H2,1H3 |
Standard InChI Key | XHGYXXVOUIDRBQ-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=CC(=C1)OCC2=C(C=CC=C2Cl)F)C=O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound belongs to the benzaldehyde family, characterized by a benzene ring substituted with an aldehyde group (-CHO) at position 1. The 2-methoxy group (-OCH₃) occupies position 2, while the 4-position hosts a benzyloxy group further substituted with chlorine and fluorine at positions 2 and 6 of the pendant phenyl ring . This arrangement introduces steric and electronic effects that influence reactivity and intermolecular interactions.
Table 1: Structural Comparison of Related Halogenated Benzaldehydes
The absence of a 2-methoxy group in documented analogs underscores the need for targeted synthesis and characterization of this isomer .
Spectroscopic and Computational Data
Infrared (IR) spectroscopy of analogous compounds reveals stretching vibrations for the aldehyde carbonyl (~1700 cm⁻¹), aromatic C-H (~3100 cm⁻¹), and ether C-O (~1250 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra typically exhibit distinct signals for the aldehyde proton (δ 9.8–10.2 ppm), methoxy groups (δ 3.8–4.0 ppm), and aromatic protons influenced by halogen substituents . Computational studies predict a polar surface area of ~29.3 Ų and a partition coefficient (logP) of ~3.4, suggesting moderate lipophilicity .
Synthesis and Derivative Formation
Synthetic Pathways
The synthesis of halogenated benzaldehydes generally proceeds via nucleophilic aromatic substitution or Ullmann-type coupling. For example, 4-(2-chloro-6-fluorobenzyloxy)benzaldehyde is synthesized by reacting 4-hydroxybenzaldehyde with 2-chloro-6-fluorobenzyl bromide in the presence of a base such as potassium carbonate . Introducing the 2-methoxy group would require prior protection of the phenolic -OH or sequential functionalization.
Table 2: Key Reaction Parameters for Analog Synthesis
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Benzylation | K₂CO₃, DMF, 80°C, 12h | 75–85 | |
Methoxylation | CH₃I, Ag₂O, DCM, rt, 6h | 60–70 | |
Purification | Column chromatography (SiO₂, Hexane:EtOAc) | - |
Derivative Libraries
Structural analogs of this compound are included in high-throughput screening libraries, such as the Covalent Inhibitors Library and Cysteine-Targeted Covalent Library . These libraries prioritize molecules with electrophilic aldehyde groups capable of forming Schiff bases with biological nucleophiles, highlighting potential pharmacological applications .
Physicochemical Properties
Thermal and Solubility Profiles
Data from analogous compounds suggest a melting point range of 80–82°C and a boiling point of ~388.8°C at atmospheric pressure . The density is estimated at 1.31 g/cm³, with moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited aqueous solubility (logSw ≈ -3.72) .
Table 3: Physicochemical Properties of 4-[(2-Chloro-6-Fluorophenyl)Methoxy]benzaldehyde Derivatives
Property | Value | Source |
---|---|---|
Molecular Weight | 264.68–294.71 g/mol | |
logP | 3.417 | |
Polar Surface Area | 29.34 Ų | |
Melting Point | 80–82°C |
Stability and Reactivity
Halogenated benzaldehydes are susceptible to oxidative degradation, particularly under acidic or light-exposed conditions . Decomposition products may include hydrogen chloride, carbon monoxide, and fluorine gas, necessitating storage in inert atmospheres and amber glass containers .
Applications in Drug Discovery
Pharmacological Screening
The aldehyde moiety in this compound class enables covalent binding to cysteine residues in target proteins, a mechanism exploited in kinase and protease inhibitor development . For instance, analogs have been screened against cancer-related targets such as EGFR and BRAF, though specific data for the 2-methoxy variant remain unpublished .
Material Science Applications
Electron-withdrawing halogen substituents enhance the compound’s suitability as a monomer in polyimide synthesis, where thermal stability and dielectric properties are critical . Derivatives have also been explored as photoinitiators in polymer chemistry due to their UV absorption characteristics .
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